

CP-945,598 hydrochloride vs otenabant hydrochloride

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Compound of Interest		
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An In-Depth Technical Guide to **Otenabant Hydrochloride** (CP-945,598)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Otenabant hydrochloride, also known by its developmental code CP-945,598, is a potent and highly selective cannabinoid receptor type 1 (CB1) antagonist.[1][2] Developed by Pfizer, it was investigated primarily for the treatment of obesity.[3] As a second-generation CB1 antagonist, it followed the first-in-class drug rimonabant. Otenabant demonstrated significant efficacy in reducing food intake and body weight in preclinical and clinical studies.[4][5] However, its development was discontinued due to concerns about the risk/benefit profile of the CB1 antagonist class, particularly psychiatric adverse effects that were also observed with rimonabant.[5][6][7] This guide provides a comprehensive technical overview of otenabant hydrochloride, including its chemical properties, pharmacology, pharmacokinetics, and detailed experimental protocols.

Chemical and Physical Properties

Otenabant is a purine derivative and was studied as a hydrochloride salt.[6][8] Its chemical and physical properties are summarized below.



Property	Value
Systematic Name	1-[8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H- purin-6-yl]-4-(ethylamino)piperidine-4- carboxamide hydrochloride
Synonyms	CP-945,598 hydrochloride, Otenabant HCl[2][8]
Molecular Formula	C25H25Cl2N7O · HCl[8]
Molecular Weight	546.9 g/mol [8]
CAS Number	686347-12-6[8]
Appearance	Crystalline solid[8]
Solubility	Soluble in DMSO

Pharmacology Mechanism of Action

Otenabant acts as a potent, selective, and competitive antagonist of the CB1 receptor.[4][9] The CB1 receptor is a G-protein coupled receptor (GPCR) primarily coupled to inhibitory G-proteins (Gi/o).[10][11] By blocking the CB1 receptor, otenabant inhibits both basal receptor signaling and the signaling induced by cannabinoid agonists like endocannabinoids (e.g., anandamide and 2-arachidonoylglycerol).[4][9][12] This antagonism is the basis for its pharmacological effects, including the reduction of appetite and modulation of energy metabolism.[4][13] Some evidence suggests that like other compounds in its class, otenabant may also act as an inverse agonist, meaning it can reduce the constitutive activity of the receptor in the absence of an agonist.[6][14]

In Vitro Pharmacology

Otenabant exhibits sub-nanomolar affinity for the human CB1 receptor and demonstrates high selectivity over the CB2 receptor.[1][2]



Parameter	Receptor	Value
Binding Affinity (K _i)	Human CB1	0.7 nM[1][2]
Human CB2	7600 nM (7.6 μM)[1][2][4]	
Functional Antagonist Potency (K _i)	Human CB1	0.2 nM[4]

This represents approximately a 10,000-fold selectivity for the CB1 receptor over the CB2 receptor.[1][2]

In Vivo Pharmacology

Preclinical studies in animal models demonstrated the efficacy of otenabant in models relevant to obesity and metabolic disorders.

- Reversal of Agonist Effects: Otenabant effectively reversed the classic CNS-driven effects of synthetic CB1 receptor agonists, including hypolocomotion, hypothermia, analgesia, and catalepsy.[2][4]
- Anorectic Activity: It produced a dose-dependent reduction in food intake in rodent models of both fast-induced re-feeding and spontaneous nocturnal feeding.[4][12]
- Energy Expenditure: In rats, otenabant was shown to acutely stimulate energy expenditure and decrease the respiratory quotient, which indicates a metabolic shift towards increased fat oxidation.[1][4]
- Weight Loss: In a 10-day study in diet-induced obese mice, a 10 mg/kg dose of otenabant resulted in a 9% vehicle-adjusted weight loss.[1][4]

Pharmacokinetics and Metabolism

The pharmacokinetic profile of otenabant has been characterized in several preclinical species and in humans.



Species	Bioavailability	Key Metabolic Pathways	Major Route of Excretion
Rat	31%[15]	N-deethylation, amide hydrolysis, oxidation, ribose conjugation[15] [16]	Feces (likely via biliary excretion)[16]
Mouse	N/A	N-deethylation, oxidation, ribose conjugation[15][16]	Feces[16]
Dog	38%[15]	N-deethylation, amide hydrolysis[15][16]	Feces (likely via biliary excretion)[16]
Human	N/A	N-deethylation, amide hydrolysis, N- hydroxylation, piperidine ring hydroxylation, ribose conjugation[9]	N/A

Otenabant undergoes extensive metabolism, with less than 2% of the parent drug being recovered unchanged in excreta in human studies.[9] The primary metabolic pathway across species is N-deethylation to form the N-desethyl metabolite (M1).[15][16] This and other metabolites were the major circulating species identified.[9][15]

Clinical Development and Outcomes

Otenabant (CP-945,598) advanced to Phase III clinical trials for weight loss.[5][16] One-year data from these trials demonstrated that treatment with otenabant resulted in a dose-related, statistically significant reduction in body weight compared to placebo.[5][17] In patients with type 2 diabetes, it also led to improvements in glycemic control.[5][17]

However, the development program was terminated by Pfizer before completion.[5] This decision was based on changing regulatory perspectives on the risk/benefit profile of the CB1 antagonist class, driven by psychiatric adverse events such as anxiety, depression, and



suicidal ideation observed with both otenabant and the previously withdrawn rimonabant.[5][7] [17]

Experimental Protocols CB1 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (K_i) of a test compound for the CB1 receptor using a radiolabeled ligand.

Materials:

- Receptor Source: Membranes from CHO-K1 or HEK-293 cells recombinantly expressing the human CB1 receptor, or brain tissue homogenates (e.g., rat cerebellum).[18]
- Radioligand: [3H]-CP55,940 (a high-affinity CB1 agonist).[18]
- Non-specific Ligand: High concentration of unlabeled CP55,940 or another potent CB1 ligand (e.g., 10 μM).[18]
- Test Compound: Otenabant hydrochloride or other compounds of interest at varying concentrations.
- Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.[19]
- Wash Buffer: 50 mM Tris-HCl, 0.2% BSA, pH 7.4.
- Equipment: 96-well plates, GF/B glass fiber filters, vacuum filtration manifold, liquid scintillation counter, scintillation cocktail.[18][19]

Procedure:

- Membrane Preparation: Homogenize the cell pellets or brain tissue in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in binding buffer and determine the protein concentration (e.g., via Bradford assay).[18]
- Assay Setup: In a 96-well plate, set up triplicate wells for:



- Total Binding: Add binding buffer, a fixed concentration of [³H]-CP55,940 (near its K_e), and the membrane suspension (typically 5-20 μg protein/well).[18]
- Non-specific Binding (NSB): Add binding buffer, [3H]-CP55,940, a high concentration of unlabeled ligand, and the membrane suspension.[18]
- Competition Binding: Add binding buffer, [³H]-CP55,940, varying concentrations of the test compound, and the membrane suspension.[18]
- Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.[18]
- Filtration: Terminate the reaction by rapid filtration through the GF/B filters using a vacuum manifold. This separates the bound radioligand from the unbound. Wash the filters rapidly with ice-cold wash buffer to reduce non-specific binding.[18]
- Quantification: Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.[19]
- Data Analysis:
 - Calculate Specific Binding = Total Binding (DPM) Non-specific Binding (DPM).
 - Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
 - Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) from the curve using non-linear regression.
 - Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_e)$, where [L] is the concentration of the radioligand and K_e is its dissociation constant.

CB1 Receptor cAMP Functional Assay

This protocol measures the ability of a CB1 receptor antagonist to block agonist-induced inhibition of cyclic AMP (cAMP) production.

Materials:

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- Cell Line: CHO-K1 or HEK-293 cells stably expressing the human CB1 receptor.[20]
- Agonist: A potent CB1 agonist such as CP55,940 or WIN55,212-2.
- Adenylyl Cyclase Stimulator: Forskolin.[21]
- Test Compound: Otenabant hydrochloride or other potential antagonists.
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.[22]
- cAMP Detection Kit: A kit based on HTRF, BRET, ELISA, or AlphaScreen technology. [22][23]

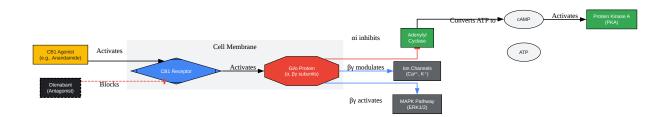
Procedure:

- Cell Culture: Culture the CB1-expressing cells to an appropriate confluency in 96- or 384well plates.
- Antagonist Pre-incubation: Remove the culture medium and pre-incubate the cells with varying concentrations of the test compound (otenabant) in assay buffer for 15-30 minutes at 37°C.[22]
- Agonist Stimulation: Add the CB1 agonist (at a concentration that gives ~80% of its maximal response, e.g., EC80) along with forsklin to stimulate adenylyl cyclase. Forskolin increases the basal cAMP level, making the inhibitory effect of the CB1 agonist measurable.
- Incubation: Incubate the plate for 20-30 minutes at 37°C.[24]
- Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.[21][22]
- Data Analysis:
 - Generate a standard curve using known cAMP concentrations.
 - Calculate the cAMP concentration for each well.
 - Plot the cAMP concentration against the log concentration of the antagonist (otenabant).



- Determine the IC₅₀ value, which is the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of forskolin-stimulated cAMP production.
- The potency of the antagonist (K_e or pA₂) can be calculated using the Schild equation if a full dose-response curve to the agonist is generated in the presence of multiple fixed concentrations of the antagonist.

Visualizations Signaling Pathway

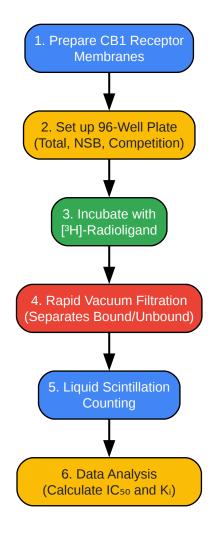


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Caption: Canonical CB1 receptor signaling pathway and the antagonistic action of otenabant.

Experimental Workflow: Radioligand Binding Assay



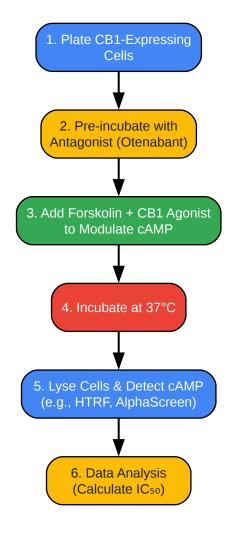


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Caption: Workflow for a CB1 receptor competitive radioligand binding assay.

Experimental Workflow: cAMP Functional Assay





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Caption: Workflow for a CB1 antagonist functional assay measuring cAMP levels.

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